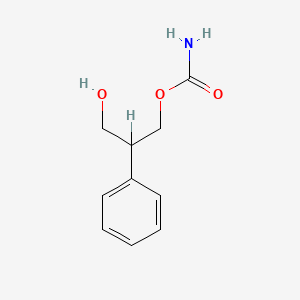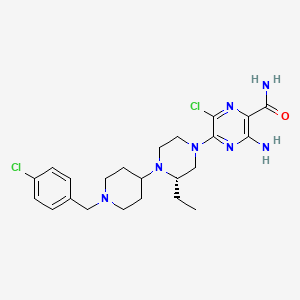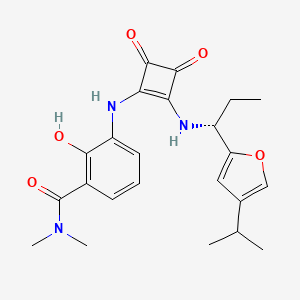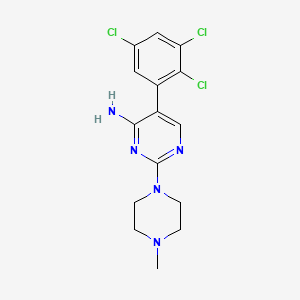
Sipatrigine
Übersicht
Beschreibung
Sipatrigin ist eine substituierte Pyrimidinverbindung, die von Lamotrigin abgeleitet ist. Es ist bekannt für seine neuroprotektiven Eigenschaften und wirkt als Inhibitor von Natrium- und Kalziumkanälen. Sipatrigin wurde hinsichtlich seines Potenzials zur Behandlung von Erkrankungen wie zerebraler Ischämie und Schlaganfall untersucht, da es die Glutamatfreisetzung abschwächen und das kortikale Infarktvolumen reduzieren kann .
Wissenschaftliche Forschungsanwendungen
Sipatrigin wurde ausgiebig auf seine neuroprotektiven Wirkungen untersucht. Es hat sich als vielversprechend erwiesen, die Glutamatfreisetzung zu reduzieren und Neuronen in Modellen von zerebraler Ischämie und Schlaganfall vor Schäden zu schützen. Darüber hinaus wurde Sipatrigin hinsichtlich seines Potenzials zur Behandlung von Schädel-Hirn-Traumen und anderen neurologischen Erkrankungen untersucht. Seine Fähigkeit, Natrium- und Kalziumkanäle zu hemmen, macht es zu einer wertvollen Verbindung in der Untersuchung der Ionenkhanalphysiologie und -pharmakologie .
Wirkmechanismus
Der primäre Wirkmechanismus von Sipatrigin beinhaltet die Hemmung spannungsabhängiger Natrium- und Kalziumkanäle. Durch die Blockierung dieser Kanäle reduziert Sipatrigin den Einstrom von Natrium- und Kalziumionen, was wiederum die Freisetzung von Glutamat abschwächt, einem Neurotransmitter, der an der Excitotoxizität beteiligt ist. Diese neuroprotektive Wirkung trägt dazu bei, neuronale Schäden bei ischämischen Ereignissen zu minimieren. Sipatrigin interagiert auch mit anderen molekularen Zielstrukturen, darunter TREK- und TRESK-Kaliumkanäle, was zu seinem gesamten neuroprotektiven Profil beiträgt .
Wirkmechanismus
Target of Action
Sipatrigine, a neuroprotective agent, primarily targets voltage-activated sodium channels and calcium channels . It also interacts with TREK-1, TREK-2, and TRESK channels , which are widely expressed in the nervous system .
Mode of Action
This compound inhibits the function of sodium and calcium channels, which leads to the attenuation of glutamate release . It is more effective in inhibiting TREK-1 channels than TRESK channels . The inhibition of these channels by this compound is thought to be the basis for its neuroprotective action .
Biochemical Pathways
The inhibition of sodium and calcium channels by this compound reduces the release of glutamate, a neurotransmitter involved in excitatory signaling in the nervous system . This action on the biochemical pathway contributes to its neuroprotective effects, particularly in the context of cerebral ischemia .
Pharmacokinetics
In animal models, this compound has shown rapid penetration into the central nervous system (CNS). In humans, low doses of this compound were well tolerated . At higher doses, side effects such as hallucinations and vomiting were observed . These adverse effects were speculated to be due to interactions with muscarinic receptors and 5-HT3 (or sigma) receptors .
Result of Action
This compound’s action results in neuroprotection, as evidenced by its consistent reduction of cortical infarct volume in rodent models of global, permanent focal, and transient focal ischemia . It was also found to be effective in a rat optic nerve model of white matter ischemia, providing complete neuroprotection at the highest concentration used .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its inhibitory potency on sodium and calcium channels was found to increase with high action potential firing frequencies and a depolarized resting voltage . .
Biochemische Analyse
Biochemical Properties
Sipatrigine is known to inhibit the release of glutamate, a neurotransmitter involved in the transmission of nerve signals . This inhibition is likely due to its action on voltage-dependent sodium and calcium channels . By blocking these channels, this compound can prevent the excessive release of glutamate, thereby protecting neurons from damage .
Cellular Effects
In cellular processes, this compound has been observed to have a significant impact. It has been found to reduce the cortical infarct volume in rodent models of global, permanent focal, and transient focal ischemia . This suggests that this compound can influence cell function by mitigating the harmful effects of ischemia, such as the death of neurons .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of voltage-dependent sodium and calcium channels . These channels play a crucial role in the propagation of action potentials in neurons. By inhibiting these channels, this compound can prevent the excessive influx of sodium and calcium ions, which is a key factor in the overexcitation of neurons and subsequent neuronal damage .
Temporal Effects in Laboratory Settings
While specific long-term studies on this compound are limited, it has been observed that the neuroprotective effects of this compound in animal models of cerebral ischemia are consistent
Dosage Effects in Animal Models
In animal models, the neuroprotective effects of this compound have been observed at doses greater than 20 mg/kg . At higher doses, significant incidences of hallucinations and vomiting were observed . These adverse effects were speculated to be due to interactions with muscarinic receptors and 5-HT3 (or sigma) receptors .
Transport and Distribution
It has been noted that this compound can penetrate the central nervous system , suggesting that it may be transported across the blood-brain barrier
Vorbereitungsmethoden
Sipatrigin kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Bildung des Pyrimidinrings und anschliessende Substitutionsreaktionen beinhalten. Der Syntheseweg umfasst typischerweise die Reaktion von 2,3,5-Trichlorbenzonitril mit 4-Methylpiperazin, um das Zwischenprodukt zu bilden, das dann zu Sipatrigin cyclisiert wird. Die Reaktionsbedingungen erfordern häufig die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .
Analyse Chemischer Reaktionen
Sipatrigin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Sipatrigin kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Sipatriginmolekül zu modifizieren.
Substitution: Sipatrigin kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere seiner Substituenten durch andere funktionelle Gruppen ersetzt werden.
Vergleich Mit ähnlichen Verbindungen
Sipatrigin ist strukturell ähnlich wie Lamotrigin, einem anderen Antiepileptikum und neuroprotektiven Mittel. Beide Verbindungen teilen einen Pyrimidinkern und zeigen ähnliche Wirkmechanismen durch Hemmung von Natrium- und Kalziumkanälen. Sipatrigin hat sich als effektiver erwiesen als Lamotrigin bei der Hemmung von TREK- und TRESK-Kanälen. Andere ähnliche Verbindungen umfassen CEN-092, das ebenfalls TREK- und TRESK-Kanäle anspricht, jedoch mit unterschiedlichen Bindungsaffinitäten und Wirksamkeiten .
Referenzen
Eigenschaften
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-(2,3,5-trichlorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl3N5/c1-22-2-4-23(5-3-22)15-20-8-11(14(19)21-15)10-6-9(16)7-12(17)13(10)18/h6-8H,2-5H2,1H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOCBJADCWMDGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C(=N2)N)C3=C(C(=CC(=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156750 | |
| Record name | Sipatrigine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130800-90-7 | |
| Record name | Sipatrigine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130800-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sipatrigine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130800907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sipatrigine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SIPATRIGINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OON9AVW1T3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B1680892.png)



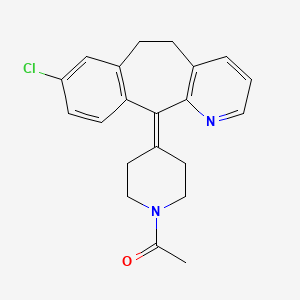

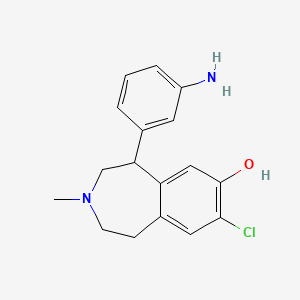


![2-[2-[(6-methoxy-3-methyl-2H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol](/img/structure/B1680910.png)
![1,4,6,9-Tetramethylpyrido[3,2-G]quinoline-2,5,8,10-tetrone](/img/structure/B1680912.png)
